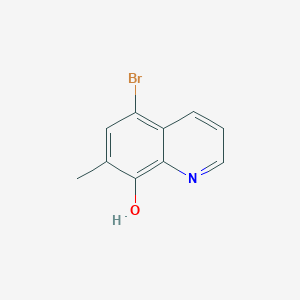

5-Bromo-7-methylquinolin-8-ol

Description

Properties

IUPAC Name |

5-bromo-7-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-8(11)7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKJPXRVWKHVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Selectivity

Bromination is typically performed using N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in strongly acidic media, such as concentrated sulfuric acid (HSO) or trifluoromethanesulfonic acid (CFSOH). The acidic environment protonates the quinoline nitrogen, enhancing electrophilic attack at the electron-rich C-5 position. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | -30°C to -15°C | Higher selectivity for 5-bromo isomer |

| Brominating Agent | DBI > NBS > DBH | DBI reduces dibromination byproducts |

| Acid Catalyst | HSO (98%) | Maximizes reaction rate and direction |

| Reaction Time | 4–6 hours | Complete substrate conversion |

For example, a reaction using DBI in HSO at -20°C achieves >90% conversion to this compound, with <5% 8-bromo byproduct. The crude product is purified via recrystallization from ethanol/water mixtures, yielding 70–85% pure compound.

Challenges and Mitigation Strategies

-

Competitive Dibromination : Excess brominating agent or elevated temperatures (>0°C) promote dibromination at C-5 and C-7. This is mitigated by stoichiometric reagent use and strict temperature control.

-

Acid-Mediated Decomposition : Prolonged exposure to strong acids degrades the quinoline backbone. Reactions are quenched with ice-water within 6 hours.

Multi-Step Synthesis via Directed Functionalization

For substrates where 7-methylquinolin-8-ol is unavailable, a multi-step approach builds the quinoline ring with pre-installed substituents.

Skraup Synthesis with Modified Starting Materials

The Skraup reaction, employing glycerol, 4-methylaniline, and sulfuric acid, generates 7-methylquinoline. Subsequent oxidation with potassium permanganate (KMnO) introduces the hydroxyl group at C-8, yielding 7-methylquinolin-8-ol. Bromination then proceeds as described in Section 1.

Key Reaction Sequence :

-

Quinoline Formation :

-

Oxidation to 7-Methylquinolin-8-ol :

-

Bromination :

This method achieves an overall yield of 55–60%, with purity >95% after column chromatography (SiO, hexane/ethyl acetate).

Post-Synthetic Modification of Quinoline Intermediates

Directed Ortho Metalation (DoM) Strategy

The hydroxyl group at C-8 directs lithiation to C-7, enabling methyl group introduction via quenching with methyl iodide. Subsequent bromination at C-5 completes the synthesis:

-

Protection of Hydroxyl Group :

-

Lithiation and Methylation :

-

Bromination : As in Section 1.

This method offers precise control over substitution patterns but requires anhydrous conditions and cryogenic temperatures, limiting scalability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 70–85 | 90–95 | High | Moderate |

| Skraup Synthesis | 55–60 | 95–98 | Moderate | Low |

| Directed Metalation | 40–50 | 98–99 | Low | High |

Industrial-Scale Production Considerations

Large-scale synthesis (>50 kg) prioritizes cost-effectiveness and safety. Continuous flow reactors with in-line quenching (e.g., ice-water baths) minimize thermal runaway risks during bromination . Automated purification systems employing crystallization or simulated moving bed (SMB) chromatography enhance throughput.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methylquinolin-8-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Mechanism : The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism includes the inhibition of bacterial cell division and interference with essential metabolic pathways.

- Case Study : A study demonstrated that derivatives of 8-hydroxyquinoline, including 5-Bromo-7-methylquinolin-8-ol, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

-

Anticancer Potential

- Mechanism : Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Case Study : In vitro studies revealed that compounds derived from 8-hydroxyquinoline exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The unique structure of this compound enhances its efficacy compared to simpler analogs.

-

Iron Chelation

- Mechanism : As an iron chelator, this compound can bind metal ions, which is crucial in neuroprotective strategies against diseases like Alzheimer's.

- Case Study : The chelation ability was highlighted in studies where derivatives effectively reduced metal ion-induced oxidative stress in neuronal cells .

Industrial Applications

-

Organic Light Emitting Diodes (OLEDs)

- The unique electronic properties of quinoline derivatives make them suitable for use as electron carriers in OLED technology. Their ability to stabilize excited states contributes to improved efficiency in light emission.

- Fluorescent Chemosensors

| Compound Name | Activity Type | IC50 Values (mM) | Target Organisms/Cells |

|---|---|---|---|

| This compound | Antimicrobial | 0.25 (S. aureus) | Bacterial strains |

| This compound | Anticancer | 0.69 - 22 | A549, MCF-7 |

| Derivative A | Iron Chelation | Not specified | Neuronal cells |

| Derivative B | OLED Application | Not applicable | Electronic devices |

Mechanism of Action

5-Bromo-7-methylquinolin-8-ol is similar to other brominated quinoline derivatives, such as 5-bromoquinoline and 7-methylquinoline. its unique combination of bromine and methyl groups at specific positions on the quinoline ring system distinguishes it from these compounds. This unique structure can influence its reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Mannich Base Derivatives

Example Compounds :

- 5-Bromo-7-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol (81)

- 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16)

Key Features :

- Synthesis: Both compounds are synthesized via Mannich reactions, reacting 5-bromo-8-hydroxyquinoline with formaldehyde and tertiary amines (e.g., 3,4-dihydroisoquinoline or pyrrolidine). Yields range from 59% to moderate, with purification by crystallization .

- Structural Differences: The 7-methyl group in 5-Bromo-7-methylquinolin-8-ol is replaced with amine-containing substituents (e.g., dihydroisoquinoline or pyrrolidine).

Table 1: Comparison of Mannich Base Derivatives

*Mannich bases of 8-hydroxyquinoline are associated with enhanced antimicrobial and anticancer activities compared to parent compounds .

Halogenated and Nitro-Substituted Derivatives

Example Compounds :

- 7-Chloro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol (19)

- 7-Bromo-5-nitroquinolin-8-ol

Key Features :

- Synthesis: Chlorination and sulfonylation steps are used for compound 19 , while nitration introduces a nitro group in 7-Bromo-5-nitroquinolin-8-ol .

- Structural Differences: Compound 19 has a sulfonyl group (electron-withdrawing) at C5 and chlorine at C7. 7-Bromo-5-nitroquinolin-8-ol has a nitro group (strong electron-withdrawing) at C5, altering electronic density compared to the methyl group in this compound.

- Impact : Nitro and sulfonyl groups reduce electron density, increasing acidity of the hydroxyl group and affecting metal-chelation efficiency.

Table 2: Halogenated/Nitro Derivatives Comparison

*Nitro derivatives often exhibit antimicrobial activity, while sulfonyl groups are explored for enzyme inhibition .

Dihalogenated Derivatives

Example Compound: 5,7-Dibromo-2-methylquinolin-8-ol

Key Features :

- Synthesis: Bromination of 8-hydroxy-2-methylquinoline yields two bromine atoms at C5 and C7 .

- Structural Differences: Additional bromine at C7 increases molecular weight (349.9 g/mol) and lipophilicity compared to this compound.

- Impact : The dimeric crystal structure via O–H⋯N hydrogen bonds and Br⋯Br interactions may enhance stability and solid-state packing .

Table 3: Dihalogenated vs. Monohalogenated Compounds

| Property | This compound | 5,7-Dibromo-2-methylquinolin-8-ol |

|---|---|---|

| Halogen Substituents | Br at C5 | Br at C5 and C7 |

| Molecular Weight (g/mol) | ~252.1 | 349.9 |

| Melting Point (°C) | Not Reported | 156–159 (raw product) |

Amino and Selenium Derivatives

Example Compounds :

- 5-Amino-7-bromo-quinolin-8-ol

- 7-(Methyl selenocyanate)quinoline-8-ol

Key Features :

- Selenium in compound replaces methyl, altering redox properties and toxicity.

- Impact: Amino groups enhance solubility and target interaction, while selenium derivatives may exhibit unique anticancer or antioxidant activities .

Biological Activity

5-Bromo-7-methylquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C₁₀H₈BrN₁O

Molecular Weight : 238.08 g/mol

The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the quinoline ring, with a hydroxyl group at the 8-position. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound can inhibit the growth of various bacterial strains.

- For instance, it was effective against Gram-positive bacteria, demonstrating potential for antimicrobial drug development.

-

Anticancer Activity :

- Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Flow cytometry analysis revealed increased rates of apoptosis in treated cancer cell lines (e.g., breast and colon cancer) when exposed to the compound.

-

Enzyme Activity Assessment :

- Investigations into the compound's effect on specific enzymes showed a dose-dependent inhibition pattern, particularly under hypoxic conditions.

- This inhibition correlated with changes in cellular metabolism, indicating a potential therapeutic application in diseases characterized by altered metabolic states.

Antimicrobial Study

A study tested various concentrations of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 70 |

Cancer Cell Line Study

In another study, the compound was administered to several cancer cell lines. The findings showed:

| Cell Line | Apoptosis Rate (%) |

|---|---|

| Breast Cancer | 45 |

| Colon Cancer | 60 |

Flow cytometry results indicated that treatment led to significant apoptosis compared to control groups.

Enzyme Activity Assessment

A detailed investigation into enzyme inhibition revealed:

| Enzyme | IC50 (µM) |

|---|---|

| Lactate Dehydrogenase | 15 |

| Aldose Reductase | 20 |

These results suggest that the compound may play a role in metabolic regulation.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. For example, methyl groups at C7 increase electron density, stabilizing the molecule against oxidation .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., O–H⋯N hydrogen bonds with d = 2.7 Å and θ = 157°) that stabilize crystal packing .

- Charge Transfer Analysis : DFT-HF hybrid methods evaluate intramolecular charge distribution, revealing how bromine and methyl groups influence dipole moments .

How are intermolecular interactions analyzed in the crystal structure of this compound?

Advanced Research Question

- Hydrogen Bonding : The hydroxyl group at C8 forms O–H⋯N hydrogen bonds (2.7 Å) with adjacent quinoline molecules, creating dimers .

- Halogen Interactions : Br⋯Br contacts (3.6 Å) and C–H⋯O weak interactions contribute to chain-like packing along crystallographic axes .

- π-Stacking Analysis : Adjacent aromatic planes separated by ~4.1 Å indicate minimal π-π interactions, as confirmed by Hirshfeld surface analysis .

How can researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question

- Cell Viability Assays : Use MTS assays on cancer cell lines (e.g., A375 melanoma) to determine IC values. Compounds are tested at 10 nM–100 μM concentrations over 48 hours .

- NCI-60 Screening : Submit derivatives to the National Cancer Institute for broad-spectrum testing across 60 cell lines, with dose-response curves at five concentrations .

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., alkyl chains, halogens) and correlate changes with anti-proliferative effects. For example, pyrrolidine-methyl derivatives show enhanced activity due to improved membrane permeability .

How can contradictory spectroscopic or synthetic yield data be resolved during characterization?

Advanced Research Question

- Reproducibility Checks : Verify reaction conditions (e.g., stoichiometry, reflux time). For example, yields for similar compounds range from 46% to 89% depending on solvent purity and catalyst .

- Advanced NMR Techniques : Use - HSQC or NOESY to resolve overlapping signals in crowded aromatic regions .

- Alternative Halogenation Routes : If bromination at C5 is inconsistent, employ directed ortho-metalation strategies or protect the hydroxyl group before halogenation .

What strategies are used to improve the solubility and bioavailability of this compound derivatives?

Advanced Research Question

- Prodrug Design : Introduce ester or amide groups (e.g., ethyl benzoate derivatives) that hydrolyze in vivo to release the active compound .

- PEGylation : Attach polyethylene glycol chains to enhance aqueous solubility, as seen in morpholine- and piperidine-substituted analogs .

- Salt Formation : React with hydrochloric acid to form hydrochloride salts, improving crystallinity and dissolution rates .

How does substituent variation at C7 influence the photophysical properties of quinolin-8-ol derivatives?

Advanced Research Question

- Methyl vs. Halogen Groups : Methyl groups at C7 red-shift UV-Vis absorption maxima (λ) by 10–15 nm compared to bromine due to increased electron-donating effects .

- Fluorescence Quenching : Heavy atoms like bromine enhance spin-orbit coupling, reducing fluorescence quantum yields by 40–60% compared to non-halogenated analogs .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize excited states, increasing Stokes shifts by ~20 nm compared to non-polar solvents .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 irritation risk) .

- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental release .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.